molecular formula C9H14BrN3O B3093783 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide CAS No. 1249110-42-6

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide

Cat. No.: B3093783
CAS No.: 1249110-42-6
M. Wt: 260.13 g/mol
InChI Key: RBXOWPAWELWMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide is a synthetic organic compound that features a brominated pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide typically involves the bromination of a pyrazole precursor followed by amide formation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The brominated intermediate is then reacted with isopropylamine and propanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Products may include brominated carboxylic acids or alcohols.

    Reduction: Reduced forms of the compound, potentially removing the bromine atom.

    Hydrolysis: Propanoic acid and isopropylamine.

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Material Science: The compound’s brominated pyrazole ring can be incorporated into polymers or other materials to impart specific properties, such as flame retardancy or enhanced thermal stability.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluoro-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide: Fluorine atom replacing bromine.

    3-(4-Methyl-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide: Methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3O/c1-7(2)12-9(14)3-4-13-6-8(10)5-11-13/h5-7H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXOWPAWELWMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.